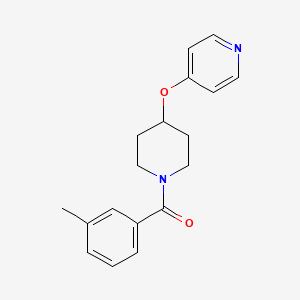

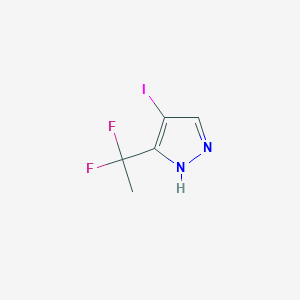

![molecular formula C23H24N2O2S B2402327 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946328-01-4](/img/structure/B2402327.png)

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the use of 2-acetylthiophene, morpholine, and phenyl urea . The new Mannich base, 1-(1-morpholino-1-(thiophen-2-yl) ethyl)-3-phenylurea (L), was synthesized . The compound and all the complexes were characterized .

Chemical Reactions Analysis

Mannich bases and their coordination complexes with a range of first transition bivalent metals, such as Co2+, Mn2+, Ni2+, Cu2+, and Zn2+ are reported . These complexes have been studied for their DPPH free radical scavenging activity and anti-inflammatory activity .

Scientific Research Applications

Molecular Structure and Binding

- Molecular Orientation and Interactions : Research on similar compounds like N1,N2-bis(2,6-diethylphenyl)morpholine-4-carboxamidine reveals insights into the molecular orientation and intermolecular interactions. These findings are relevant for understanding how such compounds might interact with biological targets (Sudha et al., 1997).

Synthesis and Chemical Properties

Synthesis of Related Compounds : Studies on the synthesis of compounds like 2-aminothiazoles and thiazolecarboxamides, which share structural similarities, provide a foundation for understanding the synthetic pathways that could be applied to N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide (Ohkubo et al., 1995).

Biodegradable Polymer Synthesis : Research into the synthesis of biodegradable polyesteramides with pendant functional groups, using morpholine derivatives, suggests potential applications in creating environmentally friendly materials with specific chemical functionalities (Veld et al., 1992).

Conversion to Morpholines : The use of sulfinamides as effective amine protecting groups in the conversion of amino alcohols to morpholines indicates potential pathways for modifying the chemical structure of this compound (Fritz et al., 2011).

Derivative Synthesis and Reactions : Studies on the synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives provide insights into the chemical reactivity and potential derivatization of similar compounds for various applications (Zaki et al., 2014).

Biological Activity

Antimicrobial Properties : Research on compounds such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which are structurally related, has demonstrated potent inhibitory activity against Mycobacterium tuberculosis. This suggests potential antimicrobial applications for this compound (Marvadi et al., 2020).

Antitumor Activity : The synthesis and evaluation of similar compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have revealed significant inhibitory effects on cancer cell proliferation, hinting at potential antitumor applications (Lu et al., 2017).

Future Directions

The future directions for the study of “N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” and related compounds could involve further exploration of their synthesis, characterization, and bioactivity. In particular, the potential pharmaceutical applications of these compounds, given their lipophilicity and ability to be absorbed through bio-membranes, could be an interesting area of future research .

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2S/c26-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)24-16-22(21-10-15-28-17-21)25-11-13-27-14-12-25/h1-10,15,17,22H,11-14,16H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGDGVIEQPLGFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

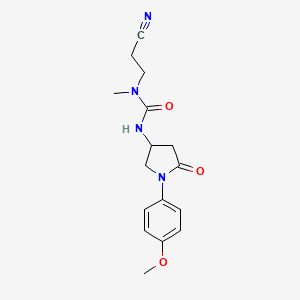

![N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2402246.png)

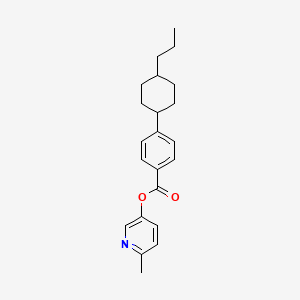

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2402247.png)

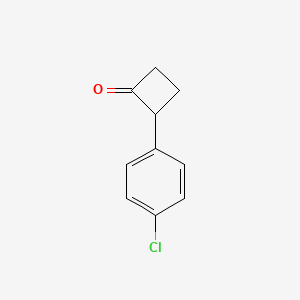

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402252.png)

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol](/img/structure/B2402255.png)

![2-Methyl-2-[(methylamino)methyl]propane-1,3-diol](/img/structure/B2402258.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2402259.png)